

BPR1J-097 in vitro kinase activity assay protocol

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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BPR1J-097 Profile & Known Activity Data

BPR1J-097 is a novel, potent small-molecule inhibitor identified in preclinical research for targeting Fms-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML) pathogenesis [1] [2].

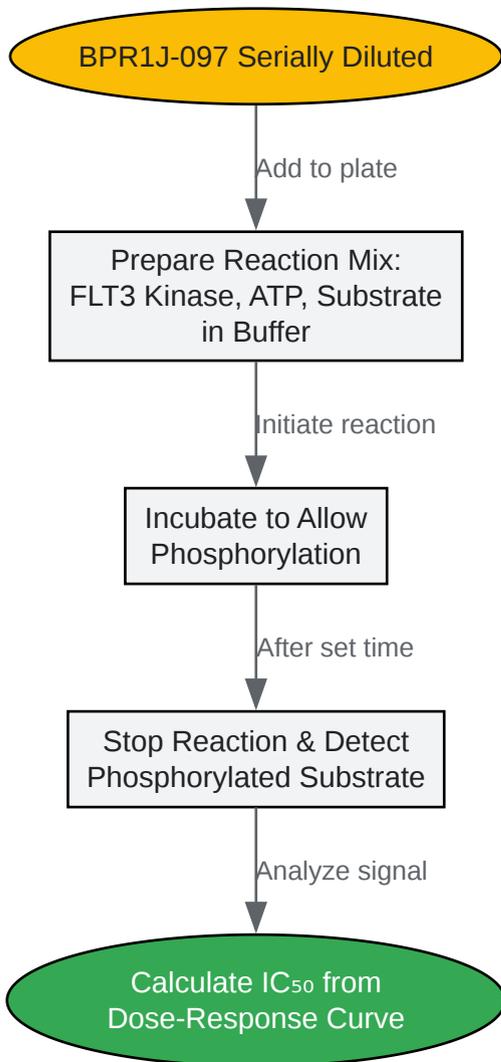
The table below summarizes the key quantitative data available from the search results:

Assay Type	Cell Line / System	Result (IC ₅₀ / GC ₅₀)	Citation
FLT3 Kinase Inhibition	Biochemical Assay	1 - 10 nM [1]	Lin et al., 2012
FLT3 Kinase Inhibition	Not Specified	11 nM [2]	Lin et al., 2012
Cellular Growth Inhibition	MOLM-13 AML cells	21 ± 7 nM [1]	Lin et al., 2012
Cellular Growth Inhibition	MV4-11 AML cells	46 ± 14 nM [1]	Lin et al., 2012

Conceptual Workflow for Kinase Assay

While the exact protocol using **BPR1J-097** is not detailed, the following workflow outlines the standard steps for a fluorescence-based in vitro kinase assay. You would need to optimize conditions like reagent

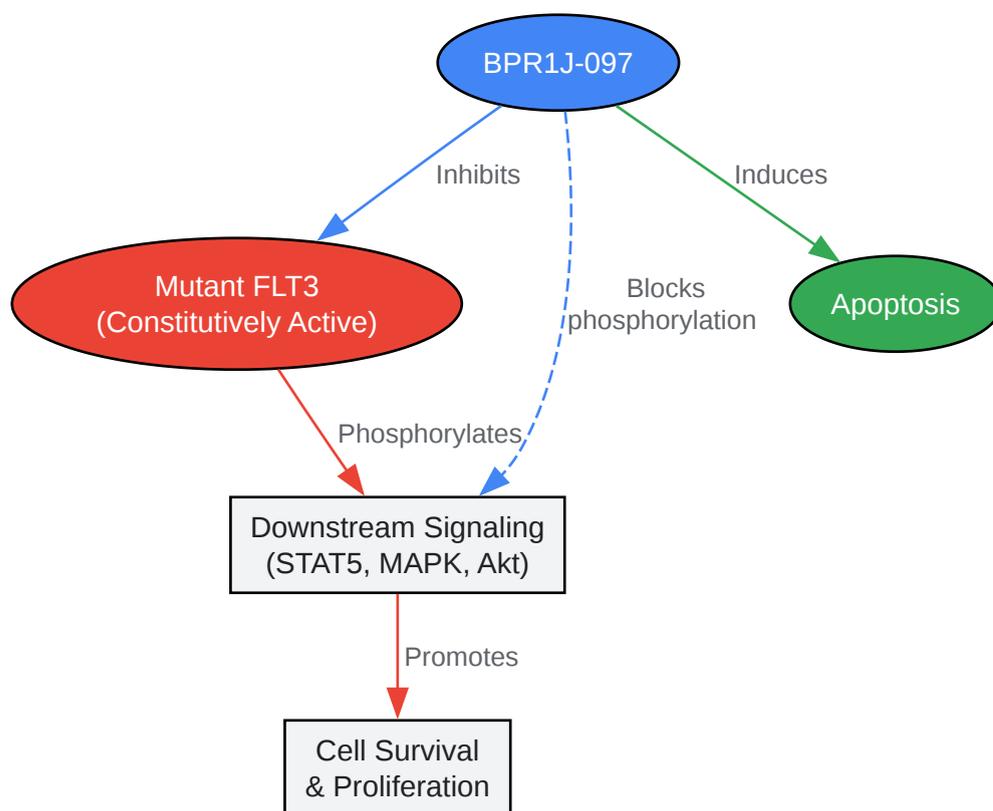
concentrations, incubation times, and detection parameters based on your specific setup.



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FLT3 Signaling & Inhibitor Mechanism

The diagram below illustrates the signaling pathway driven by mutant FLT3 and the proposed mechanism of action for **BPR1J-097**, based on its described biological effects [1] [2].



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Suggestions for Finding Detailed Protocols

To obtain the level of methodological detail required for replicating experiments, consider these approaches:

- **Consult Primary Literature:** The full-text paper in the *British Journal of Cancer* [1] is the most likely source to contain comprehensive experimental details.
- **Contact Developers:** Reaching out to the **Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes (Taiwan)**, the developer mentioned in the chemical database [2], could provide access to original protocols.
- **Review Similar Protocols:** Study methodologies from published papers on other FLT3 inhibitors (e.g., Sorafenib, SU11248) cited in the same reference list [1], as the core assay principles are often similar.

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References

1. (PDF) BPR - 1 , a novel FLT3 J inhibitor, exerts potent... 097 kinase [academia.edu]

2. CAS 1327167-19-0 BPR1J-097 [bocsci.com]

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